molecular formula C9H9N3 B174681 8-Hydrazinylquinoline CAS No. 14148-42-6

8-Hydrazinylquinoline

Cat. No.: B174681
CAS No.: 14148-42-6
M. Wt: 159.19 g/mol
InChI Key: HJJRRHBSMQOZQH-UHFFFAOYSA-N
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Description

8-Hydrazinylquinoline is an organic compound with the molecular formula C9H9N3 It is a derivative of quinoline, where a hydrazine group is attached to the eighth position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Hydrazinylquinoline can be synthesized through several methods. One common approach involves the reaction of 8-hydroxyquinoline with hydrazine hydrate. The reaction is typically carried out under reflux conditions for an extended period, often several days, to ensure complete conversion. For instance, 8-hydroxyquinoline (10.2 g, 0.0703 mol) is combined with hydrazine hydrate (80 mL) and stirred at reflux for five days. The reaction mixture is then cooled to room temperature, resulting in the crystallization of the product, which is isolated by vacuum filtration and dried .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 8-Hydrazinylquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the hydrazine group, leading to the formation of amines or other reduced products.

    Substitution: The hydrazine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amines.

Scientific Research Applications

8-Hydrazinylquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Hydrazinylquinoline involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can disrupt essential biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

    8-Hydroxyquinoline: A related compound with a hydroxyl group at the eighth position.

    8-Aminoquinoline: Another derivative with an amino group at the eighth position, used in the synthesis of antimalarial drugs.

    8-Methylquinoline: A methyl-substituted quinoline with different chemical and biological properties.

Uniqueness: 8-Hydrazinylquinoline is unique due to the presence of the hydrazine group, which imparts distinct reactivity and biological activity compared to other quinoline derivatives

Properties

IUPAC Name

quinolin-8-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-12-8-5-1-3-7-4-2-6-11-9(7)8/h1-6,12H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJRRHBSMQOZQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NN)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344102
Record name 8-hydrazinylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14148-42-6
Record name 8-hydrazinylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of hydrazine in water (equivalent to 250 ml of 100% hydrazine hydrate) was added to the 8-hydroxyquinoline and the mixture was refluxed under nitrogen for 68 hours. After cooling to about 40° C., brine was added and the mixture was extracted with benzene. The benzene solution was washed once with brine, three times with Claisen's alkali (prepared by dissolving 35 g of potassium hydroxide in 25 ml of water, cooling, and adding 100 ml of methanol), twice again with brine, dried over magnesium sulfate, filtered and evaporated to give 60.0 g of an orange oil which crystallized on standing. IR and NMR analysis confirmed the product to be 8-hydrazinoquinoline.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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